

# An In-depth Technical Guide to 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide

CAS No.: 157672-18-9

Cat. No.: B586319

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**, a substituted benzamide of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust, field-proven synthetic protocol, outlines methods for its analytical characterization, and discusses its potential applications based on the known bioactivities of structurally related compounds.

## Compound Profile and Physicochemical Properties

**4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** is a halogenated aromatic compound featuring a benzamide core. The presence of a bromine atom, a methyl group, and an N-hydroxyethyl substituent imparts specific chemical characteristics that are valuable for further chemical modifications and for influencing its biological activity.

Table 1: Physicochemical Properties of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**

Property	Value	Source
Molecular Weight	258.11 g/mol	
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub>	
CAS Number	157672-18-9	
Appearance	White to off-white solid (predicted)	N/A
Storage	Sealed in dry, 2-8°C	
Solubility	Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted). Limited solubility in water.	N/A
Melting Point	Not available. Expected to be in the range of 150-200°C based on similar structures.	N/A

## Synthesis Protocol: A Self-Validating Approach

The synthesis of **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** can be reliably achieved through the amidation of 4-bromo-3-methylbenzoic acid with 2-aminoethanol. The following protocol is based on well-established amide coupling reactions, ensuring high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

### Synthesis of the Precursor: 4-Bromo-3-methylbenzoic acid

The starting material, 4-bromo-3-methylbenzoic acid, is commercially available. However, for contexts requiring its synthesis, a common route is the bromination of m-toluic acid.

### Amide Coupling Reaction

This protocol utilizes a common and effective method for amide bond formation by activating the carboxylic acid with a coupling agent, followed by the nucleophilic attack of the amine.

### Experimental Protocol:

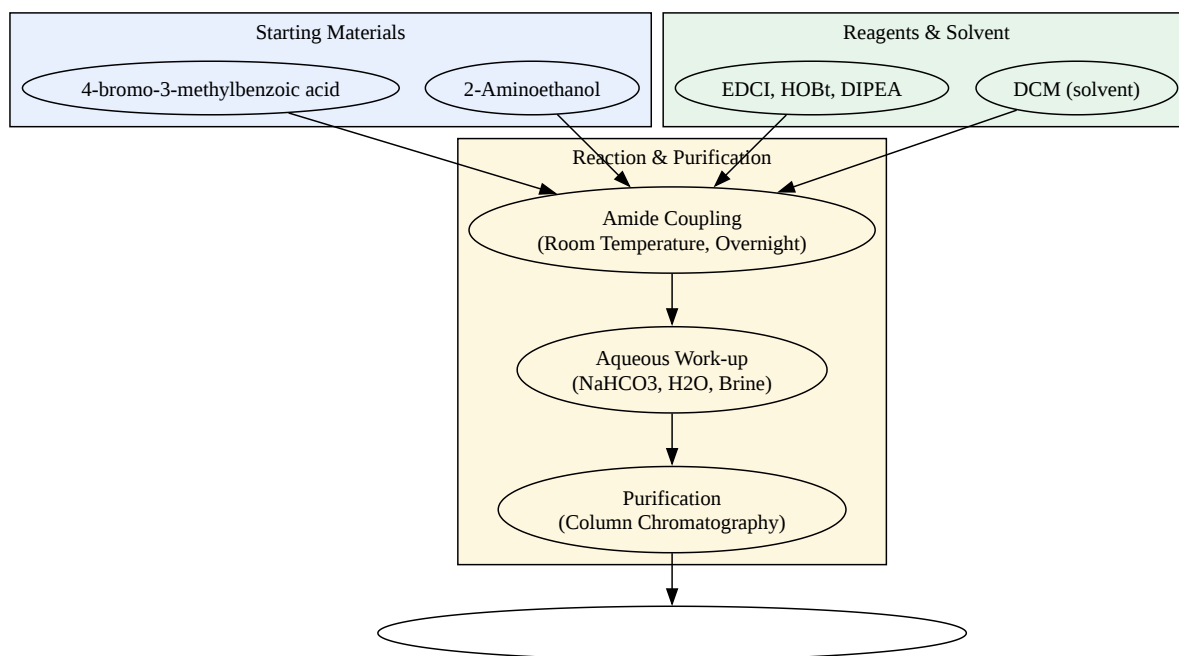
#### Materials:

- 4-bromo-3-methylbenzoic acid
- 2-Aminoethanol (Ethanolamine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Activation of Carboxylic Acid:** To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 20 minutes. The addition of EDCI and HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester. This two-step activation minimizes side reactions and racemization if chiral centers are present.

- **Addition of Amine:** In a separate flask, dissolve 2-aminoethanol (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the HOBT that is released during the reaction, driving the reaction to completion.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
- **Work-up:** Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine. The bicarbonate wash removes any unreacted carboxylic acid and HOBT. The water and brine washes remove water-soluble byproducts.
- **Isolation of Product:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** as a solid.



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Caption: A typical workflow for the analytical characterization of the target compound.

## Potential Applications in Drug Discovery and Materials Science

While specific studies on **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** are not widely published, the benzamide scaffold is a well-known privileged structure in medicinal chemistry. Substituted benzamides have demonstrated a wide range of biological activities, including:

- **Anticancer Agents:** Many benzamide derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- **Antimicrobial Agents:** The benzamide core has been incorporated into molecules with antibacterial and antifungal properties.
- **Enzyme Inhibitors:** The functionality of the benzamide group allows it to interact with the active sites of various enzymes, leading to their inhibition.

The bromine atom on the aromatic ring provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for drug screening. The hydroxyethyl group can be further functionalized or may contribute to the molecule's pharmacokinetic properties by increasing its hydrophilicity.

In materials science, halogenated organic molecules are of interest for the development of functional materials, including organic light-emitting diodes (OLEDs) and liquid crystals.

## Safety and Handling

Based on structurally related compounds, **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** should be handled with care in a well-ventilated laboratory. It is predicted to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

## Conclusion

**4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide** is a versatile compound with significant potential in both medicinal chemistry and materials science. The synthetic protocol outlined in this guide is robust and based on established chemical principles, providing a reliable method for its preparation. The analytical workflow ensures the confirmation of its structure and purity. Further research into the biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights.

## References

- PubChem. (n.d.). **4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide**. National Center for Biotechnology Information. Retrieved January 25, 2026, from [[Link](#)]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

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